molecular formula C5H11Cl B093926 1-Chloro-3-methylbutane CAS No. 107-84-6

1-Chloro-3-methylbutane

Cat. No.: B093926
CAS No.: 107-84-6
M. Wt: 106.59 g/mol
InChI Key: CZHLPWNZCJEPJB-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is slightly soluble in water but soluble in alcohol and ether . This compound is commonly used as an intermediate in organic synthesis and as a solvent in various industrial applications.

Safety and Hazards

1-Chloro-3-methylbutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

1-Chloro-3-methylbutane can be synthesized through several methods:

Chemical Reactions Analysis

1-Chloro-3-methylbutane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Chloro-3-methylbutane can be compared with other similar compounds:

Properties

IUPAC Name

1-chloro-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-5(2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHLPWNZCJEPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059354
Record name Butane, 1-chloro-3-methyl-
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Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107-84-6
Record name 1-Chloro-3-methylbutane
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Record name Isoamyl chloride
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Record name Butane, 1-chloro-3-methyl-
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Record name Butane, 1-chloro-3-methyl-
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Record name 1-chloro-3-methylbutane
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Record name ISOAMYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the significance of the burner design in analyzing 1-chloro-3-methylbutane using Flame Infrared Emission Gas Chromatography (FIRE-GC)?

A2: The enhanced burner design in FIRE-GC significantly improves the detection sensitivity for compounds like this compound []. The concentric tube design and optimized gas flow minimize hydrogen consumption while maintaining a stable flame. This reduction in hydrogen directly lowers background emission at the 4.4 μm measurement wavelength. Consequently, the signal-to-noise ratio improves, leading to a lower detection limit for this compound without needing complex background subtraction methods []. This advancement is particularly beneficial when analyzing complex mixtures using capillary GC, allowing for more precise and sensitive detection of this compound even at trace levels.

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